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Compound Name: Atecegatran TFA

Cat. No.: B15573716

For Researchers, Scientists, and Drug Development Professionals

Atecegatran TFA, a prodrug of the potent and selective direct thrombin inhibitor AR-HO067637,
has been a subject of interest in the development of oral anticoagulants for the prevention and
treatment of thromboembolic disorders. This technical guide provides a comprehensive
overview of the pharmacokinetics (PK) and pharmacodynamics (PD) of atecegatran and its
active metabolite, AR-H067637, also known as AZD0837 in its prodrug form.

Executive Summary

Atecegatran TFA is rapidly bioconverted in vivo to its active form, AR-HO67637. This active
metabolite is a potent, selective, and reversible direct inhibitor of thrombin, a key enzyme in the
coagulation cascade. Clinical and preclinical studies have demonstrated its dose-dependent
anticoagulant effects. The pharmacokinetic profile of atecegatran's active form is characterized
by rapid absorption and a moderate half-life, with biliary excretion being a significant route of
elimination. The pharmacodynamic effects are directly correlated with the plasma concentration
of AR-H067637, leading to a predictable anticoagulant response.

Pharmacokinetics

Following oral administration, atecegatran TFA (AZD0837) is absorbed and rapidly converted
to its active metabolite, AR-HO67637.

Absorption and Bioavailability
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In a first-in-human study involving single oral escalating doses (15 mg to 750 mg) of AZD0837
solution in healthy male volunteers, the prodrug was rapidly absorbed.[1] The mean oral
bioavailability of AZD0837 was estimated to be between 22% and 52%.[1][2] Maximum plasma
concentrations (Cmax) of the active metabolite, AR-HO67637, were observed approximately 1
hour after dosing in fasting subjects.[1] The Cmax and area under the curve (AUC) for AR-
HO067637 demonstrated low to moderate inter-individual variability of 16% and 28%,
respectively.[1]

Distribution

Further details on the volume of distribution and protein binding of AR-H067637 are not
extensively detailed in the provided information.

Metabolism and Biotransformation

Atecegatran TFA is a prodrug that undergoes bioconversion to the active direct thrombin
inhibitor, AR-HO67637. A study in pigs investigating the biotransformation of AZD0837 revealed
that the active metabolite, AR-H067637, is formed and efficiently transported into the bile. Co-
administration with ketoconazole, a potent CYP3A inhibitor, increased the plasma exposure of
both the prodrug AZD0837 (by 99%) and the active metabolite AR-H067637 (by 51%),
suggesting that CYP3A-mediated metabolism is involved in the clearance of both the prodrug
and, to some extent, the active metabolite.

EXxcretion

The study in pigs highlighted extensive biliary excretion of AR-H067637, with 53 + 6% of the
enteral dose being recovered in the bile. The terminal half-life of AR-H067637 in healthy male
subjects was approximately 9.3 hours.

Table 1: Summary of Pharmacokinetic Parameters of AR-H067637 (Active Metabolite of
Atecegatran TFA)
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. Study
Parameter Value Species . Reference
Population

Oral
Bioavailability (of

22 - 52% Human Healthy Males
Prodrug

AZD0837)

Time to

Maximum

Plasma ~1 hour Human Healthy Males
Concentration

(Tmax)

Terminal Half-life

9.3 hours Human Healthy Males
(t2)

Inter-individual
Variability in 16% Human Healthy Males
Cmax

Inter-individual

o 28% Human Healthy Males
Variability in AUC

Inter-individual ) o
Atrial Fibrillation

Variability in 33% Human )
Patients
CL/F
Primary Route of - )
) Biliary Pig -
Excretion
Pharmacodynamics

The anticoagulant effect of atecegatran is mediated by the direct, competitive, and reversible
inhibition of thrombin by its active metabolite, AR-H067637.

Mechanism of Action

AR-HO067637 is a rapid-binding and potent inhibitor of thrombin, with an inhibition constant (Ki)
of 2-4 nM. It effectively inhibits both free thrombin and thrombin bound to fibrin (clot-bound
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thrombin) or thrombomodulin. This direct inhibition of thrombin prevents the conversion of
fibrinogen to fibrin, thereby blocking the final step of the coagulation cascade and exerting its
anticoagulant effect.
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Mechanism of action of Atecegatran TFA.

In Vitro and Ex Vivo Effects

AR-H067637 demonstrates potent anticoagulant activity across a range of in vitro and ex vivo
assays. It concentration-dependently prolongs clotting times, including the activated partial
thromboplastin time (APTT), prothrombin time (PT), thrombin time (TT), and ecarin clotting time
(ECT). The thrombin time and ecarin clotting time were found to be the most sensitive assays
for assessing its anticoagulant effect. Furthermore, AR-HO067637 inhibits thrombin-induced
platelet activation and aggregation.

Table 2: In Vitro and Ex Vivo Pharmacodynamic Effects of AR-HO67637
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Parameter Value (IC50) Assay Reference

Thrombin Inhibition

_ 2-4nM Biochemical Assay
(Ki)
Thrombin Generation
o 0.6 uM Platelet-Poor Plasma
Inhibition
Thrombin Time Plasma Coagulation
_ 93 nM
Prolongation Assay
Ecarin Clotting Time Plasma Coagulation
] 220 nM
Prolongation Assay
Thrombin-Induced Glycoprotein llb/llla
o 8.4 nM
Platelet Activation Exposure
Thrombin-Induced
0.9 nM Platelet Aggregometry

Platelet Aggregation

In Vivo Antithrombotic Efficacy and Bleeding Risk

Preclinical studies in anesthetized rats have demonstrated the in vivo antithrombotic efficacy of
AR-HO067637. In models of both venous and arterial thrombosis, continuous infusion of AR-
HO67637 resulted in a dose-dependent inhibition of thrombus formation. A key finding was the
separation between the antithrombotic effect and an increase in bleeding. Significant
antithrombotic effects were observed at plasma concentrations that did not significantly
increase bleeding time or blood loss.

Table 3: In Vivo Antithrombotic Efficacy and Bleeding Profile of AR-H067637 in Rats
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Plasma
Parameter . Model Effect Reference
Concentration

IC50 for Venous 0.13 UM Ferric Chloride- 50% inhibition of
Thrombosis K induced thrombus size
IC50 for Arterial Ferric Chloride- 50% inhibition of
) 0.55 uM ) )
Thrombosis induced thrombus size
Cutaneous
o Dose-dependent
. Incision & ) ]
Bleeding =1 uM increase in
Muscle )
) bleeding
Transection

In a Phase Il study in patients with atrial fibrillation, treatment with AZD0837 led to a decrease
in D-dimer levels, a biomarker of thrombogenesis, with effects comparable to those of vitamin K
antagonists (VKA). The reduction in D-dimer levels correlated with the steady-state plasma
concentrations of AR-H067637.

Experimental Protocols
In Vitro Thrombin Inhibition and Coagulation Assays

e Thrombin Inhibition (Ki): The inhibition constant for AR-H067637 against thrombin was
determined using established biochemical methods, including direct Biacore binding studies
with immobilized a-thrombin and pre-steady state kinetics with thrombin in the fluid phase.

e Plasma Coagulation Assays: Standard laboratory assays such as activated partial
thromboplastin time (APTT), prothrombin time (PT), thrombin time (TT), and ecarin clotting
time (ECT) were used to measure the anticoagulant effect of AR-H067637 in plasma.

e Thrombin Generation Assay: The total amount of free thrombin generated in platelet-poor
clotting plasma was measured to assess the inhibitory effect of AR-HO67637.

o Platelet Aggregation and Activation: Thrombin-induced platelet aggregation was measured
using aggregometry, and platelet activation was assessed by measuring glycoprotein lib/llla
exposure.
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In Vitro Pharmacodynamic Experimental Workflow
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In Vitro Pharmacodynamic Experimental Workflow.

In Vivo Thrombosis and Bleeding Models

Animal Model: Anesthetized rats were used for the in vivo studies.

Thrombosis Induction: Venous and arterial thrombosis were induced by the topical
application of ferric chloride to the caval vein (with partial stasis) and the carotid artery,
respectively.

Drug Administration: AR-H067637 was administered via continuous infusion.
Efficacy Endpoint: The primary efficacy endpoint was the measurement of thrombus size.

Safety Endpoints: Bleeding was assessed by measuring cutaneous incision bleeding time
and muscle transection blood loss.
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o Biomarker Analysis: Plasma biomarkers of anticoagulant effect, including APTT, ECT, and
TCT, were measured.

Conclusion

Atecegatran TFA, through its active metabolite AR-H067637, is a potent and selective direct
thrombin inhibitor with a predictable pharmacokinetic and pharmacodynamic profile. The rapid
absorption, moderate half-life, and dose-dependent anticoagulant effects make it a compound
of significant interest for oral anticoagulant therapy. The clear correlation between plasma
concentration and pharmacodynamic response, coupled with a therapeutic window that
separates antithrombotic efficacy from significant bleeding risk in preclinical models,
underscores its potential clinical utility. Further research and clinical development are
necessary to fully elucidate its therapeutic role in the management of thromboembolic
diseases.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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